Methyl 7-oxo-1,2,3,4-tetrahydroazepine-6-carboxylate

Description

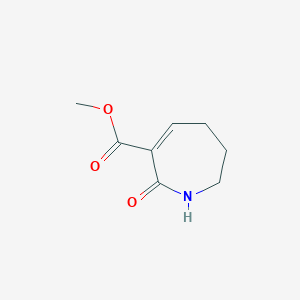

Methyl 7-oxo-1,2,3,4-tetrahydroazepine-6-carboxylate is a seven-membered heterocyclic compound featuring an azepine ring system with a ketone group at the 7-position and a methyl ester substituent at the 6-position. This compound is of interest in medicinal chemistry and organic synthesis due to its structural similarity to bioactive molecules, particularly those targeting enzymatic or receptor-based pathways.

Properties

IUPAC Name |

methyl 7-oxo-1,2,3,4-tetrahydroazepine-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-12-8(11)6-4-2-3-5-9-7(6)10/h4H,2-3,5H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKNONHMNNKQFCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CCCCNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-oxo-1,2,3,4-tetrahydroazepine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a dicarbonyl compound, followed by cyclization and esterification. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-oxo-1,2,3,4-tetrahydroazepine-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex derivatives.

Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

Substitution: The nitrogen and carbon atoms in the ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 7-oxo-1,2,3,4-tetrahydroazepine-6-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Researchers are exploring its use in drug development, particularly for its potential to interact with specific biological targets.

Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 7-oxo-1,2,3,4-tetrahydroazepine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Cores

(a) 8-Fluoro-1,3-diphenylbenzo[e][1,2,4]triazin-7(1H)-one (Compound 2 in )

- Structural Features : A benzotriazine ring system with a 7-oxo group and fluorine substitution at the 8-position.

- Key Differences: The benzotriazine core is aromatic and planar, contrasting with the non-aromatic, flexible tetrahydroazepine ring. Fluorination at the 8-position enhances electrophilicity and cytotoxicity compared to non-fluorinated analogues .

- Biological Activity: Demonstrates higher cytotoxicity in cell-based assays compared to its non-fluorinated counterpart, likely due to increased electron-withdrawing effects and metabolic stability .

(b) 2-(1,3,4-Oxadiazol-2-yl)-7-oxo-1,6-diazabicyclo[3.2.1]octane Derivatives ()

- Structural Features : A bicyclic diazabicyclo[3.2.1]octane system fused with an oxadiazole ring and a 7-oxo group.

- The oxadiazole ring introduces additional hydrogen-bonding and π-stacking capabilities.

- Biological Activity : Exhibits potent antibacterial activity, attributed to the oxadiazole moiety’s ability to disrupt bacterial cell wall synthesis .

(c) 8-O-Acetylshanzhiside Methyl Ester ()

- Structural Features : A glycoside derivative with a cyclopenta[c]pyran core, acetyl and methyl ester substituents.

- Key Differences :

- The carbohydrate-derived structure contrasts with the azepine-based scaffold.

- Multiple hydroxyl groups enhance solubility but reduce metabolic stability compared to the azepine analogue.

- Applications : Used as a reference standard in pharmacological and cosmetic research due to its stereochemical complexity .

Functional Group and Reactivity Comparisons

Biological Activity

Methyl 7-oxo-1,2,3,4-tetrahydroazepine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a tetrahydroazepine ring with a ketone group at the 7-position and a carboxylate ester at the 6-position. Its molecular formula is C₉H₁₁N₁O₃. The presence of these functional groups contributes to its reactivity and biological activity.

Synthesis Methods

The synthesis of this compound typically involves several steps including:

- Formation of the Tetrahydroazepine Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Oxidation : The introduction of the ketone group at the 7-position is often accomplished via oxidation methods.

- Esterification : The carboxylic acid derivative is converted to the ester form through reaction with methanol or other alcohols.

Example Synthesis Pathway

A simplified synthesis pathway may look like this:

- Start with a suitable amine precursor.

- Cyclize to form the azepine structure.

- Oxidize to introduce the carbonyl group.

- Esterify to yield the final product.

Antitumor Activity

Research has indicated that derivatives of tetrahydroazepines exhibit antitumor properties. For instance, compounds similar to this compound have been tested against various cancer cell lines with varying degrees of success. In vitro studies have shown that certain modifications can enhance cytotoxicity against leukemia cells (IC50 values reported up to 6.7 µg/mL) .

Antibacterial and Antiviral Properties

The biological activity of related compounds has also been explored in terms of antibacterial and antiviral effects. Some studies suggest that modifications to the azepine structure can lead to increased efficacy against bacterial strains and viruses such as HIV .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key factors influencing its activity include:

- Position and Type of Substituents : Variations in substituents at specific positions on the azepine ring can significantly alter pharmacological profiles.

- Steric Effects : The size and orientation of substituents can affect binding affinity to biological targets.

| Modification | Effect on Activity |

|---|---|

| Methyl substitution at C5 | Increased antitumor activity |

| Hydroxyl group at C6 | Enhanced solubility |

| Fluorination at C7 | Improved selectivity |

Case Studies

- Antitumor Activity Study : A study conducted on various tetrahydroazepine derivatives demonstrated that specific modifications could lead to significant antitumor activity in vitro against CCRF-CEM leukemia cells .

- Antibacterial Efficacy : Research on related compounds showed promising results against resistant bacterial strains, highlighting the potential for developing new antibiotics based on this scaffold .

- In Vivo Pharmacokinetics : Animal studies have been performed to assess the pharmacokinetic profiles of synthesized derivatives, providing insights into their absorption, distribution, metabolism, and excretion (ADME) properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.